molecular formula C8H8N2O B1601390 6-Methyl-1H-indazol-3-ol CAS No. 82722-05-2

6-Methyl-1H-indazol-3-ol

Cat. No. B1601390
CAS RN: 82722-05-2
M. Wt: 148.16 g/mol
InChI Key: XAJGLOJSIXFHBC-UHFFFAOYSA-N
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Description

“6-Methyl-1H-indazol-3-ol” is a derivative of indazole . Indazole is a bicyclic compound, consisting of two nitrogen atoms and a benzene ring . It is a significant scaffold in medicinal chemistry, found in many pharmaceutical drugs .


Synthesis Analysis

The synthesis of indazoles has been explored extensively. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Chemical Reactions Analysis

Indazole-containing compounds can undergo a variety of chemical reactions. For example, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles .

Scientific Research Applications

Click Chemistry in Drug Discovery

"6-Methyl-1H-indazol-3-ol" may not be explicitly mentioned, but the foundational role of indazole structures in drug discovery is underscored by the application of click chemistry. This modular approach leverages reliable chemical transformations for applications ranging from lead finding to proteomics and DNA research. The copper(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes exemplifies a potent reaction, highlighting the bio-compatibility and specific interactions of triazole products with biological targets (Kolb & Sharpless, 2003).

Structural Analysis of Fluorinated Indazoles

Research on the structure of NH-indazoles, including 3-methyl-1H-indazole, through X-ray crystallography and magnetic resonance spectroscopy, provides insights into the supramolecular structure of these compounds. Such studies reveal the impact of fluorination on the supramolecular interactions and crystallization behaviors of indazoles, offering a foundation for designing indazole-based molecules with enhanced properties (Teichert et al., 2007).

Supramolecular Interactions of 1,2,3-Triazoles

The supramolecular chemistry of 1,2,3-triazoles, often synthesized via click chemistry, showcases the versatility of triazoles in forming diverse interactions. These interactions enable applications in coordination chemistry, anion recognition, and catalysis, underscoring the potential of triazole-functionalized indazoles in creating complex molecular architectures (Schulze & Schubert, 2014).

Antiproliferative Activity of Indenopyrazoles

Indenopyrazoles, related to the indazole family, exhibit promising antiproliferative activity towards human cancer cells. This activity underscores the potential of indazole derivatives in cancer therapy, highlighting the broader applicability of indazole structures in medicinal chemistry (Minegishi et al., 2015).

Antimicrobial Evaluation of Indazol-3-ols

Studies on the antimicrobial evaluation of indazol-3-ols demonstrate the influence of substituents on the antimicrobial activity. These findings contribute to the development of indazole-based antimicrobial agents, offering insights into the structural requirements for enhancing biological activity (Gopalakrishnan, Thanusu, & Kanagarajan, 2009).

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthetic approaches and exploring the biological activities of indazole-based compounds .

properties

IUPAC Name

6-methyl-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJGLOJSIXFHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512873
Record name 6-Methyl-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-indazol-3-ol

CAS RN

82722-05-2
Record name 6-Methyl-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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